4-Methoxyglucobrassicin-d3
Description
Precursor Amino Acid Utilization in Indole (B1671886) Glucosinolate Synthesis
The journey to synthesizing 4-Methoxyglucobrassicin (B122029) and other indole glucosinolates commences with the aromatic amino acid, tryptophan. royalsocietypublishing.org This initial step is a critical control point, linking primary amino acid metabolism with the production of these specialized secondary metabolites. researchgate.net
Core Structure Formation of Indole Glucosinolates
Following the recruitment of tryptophan, a series of enzymatic reactions constructs the core structure of indole glucosinolates. This phase is characterized by the sequential action of several key enzymes that modify the tryptophan molecule.
A critical step in the formation of the core indole glucosinolate structure is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). pnas.org This reaction is catalyzed by two cytochrome P450 enzymes, CYP79B2 and CYP79B3. pnas.orgmpg.denih.gov These enzymes are pivotal as they represent the entry point into the indole glucosinolate biosynthetic pathway. researchgate.net In fact, double mutants of cyp79b2 and cyp79b3 are devoid of indole glucosinolates. nih.gov
Following its formation, IAOx is further metabolized by another cytochrome P450, CYP83B1. mpg.defrontiersin.orgnih.gov This enzyme converts IAOx into a reactive intermediate, which is a crucial step for the subsequent incorporation of the sulfur-containing moiety that defines glucosinolates. frontiersin.orgfrontiersin.org The coordinated action of these enzymes ensures the efficient production of the core indole glucosinolate structure. mdpi.com
The biosynthesis of indole glucosinolates proceeds through several key intermediate metabolites. Indole-3-acetaldoxime (IAOx) is a major branching point in tryptophan metabolism, serving as a precursor not only for indole glucosinolates but also for the plant hormone auxin (indole-3-acetic acid) and the phytoalexin camalexin. researchgate.netpnas.orgnih.govfrontiersin.org The channeling of IAOx towards either indole glucosinolate or auxin biosynthesis is a tightly regulated process. frontiersin.org For instance, mutations in CYP83B1, which blocks the conversion of IAOx in the glucosinolate pathway, can lead to an accumulation of auxin. mpg.denih.gov
The product of the core pathway, indol-3-ylmethyl glucosinolate (I3M), also known as glucobrassicin (B1234704), is the direct precursor to 4-Methoxyglucobrassicin. nih.govresearchgate.net
Terminal Modifications Leading to 4-Methoxyglucobrassicin
The final stage in the biosynthesis of 4-Methoxyglucobrassicin involves specific modifications to the indole ring of the precursor molecule, glucobrassicin.
The key modification leading to the formation of 4-Methoxyglucobrassicin is the hydroxylation of the indole ring at the 4-position. nih.gov This reaction is catalyzed by the cytochrome P450 monooxygenase CYP81F2, which converts indol-3-ylmethyl glucosinolate (I3M) into 4-hydroxy-indole-3-yl-methyl glucosinolate (4OH-I3M). frontiersin.orgmdpi.comnih.govresearchgate.net This hydroxylation step is a critical prerequisite for the subsequent methylation that completes the synthesis of 4-Methoxyglucobrassicin. nih.gov Following this, an as-yet-unidentified methyltransferase catalyzes the methylation of the hydroxyl group to produce 4-Methoxyglucobrassicin. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C17H22N2O10S2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-2-[4-(trideuteriomethoxy)-1H-indol-3-yl]ethanimidothioate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12+/t11-,14-,15+,16-,17+/m1/s1/i1D3 |
InChI Key |
IIAGSABLXRZUSE-LECPYKRPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis of 4 Methoxyglucobrassicin
Terminal Modifications Leading to 4-Methoxyglucobrassicin (B122029)
O-Methylation Processes
The biosynthesis of 4-methoxyglucobrassicin is a multi-step enzymatic process that originates from the amino acid tryptophan. A key transformation in this pathway is the O-methylation of a precursor molecule. The formation of 4-methoxyglucobrassicin involves the hydroxylation of glucobrassicin (B1234704) (indol-3-ylmethyl glucosinolate) at the 4-position of the indole (B1671886) ring, followed by O-methylation. vulcanchem.com This two-step process, hydroxylation and subsequent methylation, is a critical modification that leads to the production of 4-methoxyglucobrassicin. vulcanchem.com While the hydroxylation step is well-characterized, the specific methyltransferase responsible for the final O-methylation step has not yet been definitively identified.
Characterization of Specific Enzymes Involved (e.g., CYP81F2)
A pivotal enzyme in the biosynthesis of 4-methoxyglucobrassicin is the cytochrome P450 monooxygenase, CYP81F2. nih.govuniprot.org Research has shown that CYP81F2 catalyzes the hydroxylation of glucobrassicin at the C4 position of the indole ring, producing 4-hydroxy-indole-3-yl-methyl glucosinolate (4OH-I3M). nih.govuniprot.orgresearchgate.net This intermediate is then the substrate for the subsequent methylation step that yields 4-methoxyglucobrassicin. uniprot.org
The functional role of CYP81F2 has been verified through various experimental approaches, including the use of T-DNA insertion lines which showed altered glucosinolate profiles. nih.govnih.gov Studies with cyp81f2 null mutants demonstrated significantly reduced levels of both 4OH-I3M and 4-methoxyglucobrassicin, although these metabolites were still detectable, suggesting the involvement of other enzymes in this hydroxylation step. nih.gov In addition to CYP81F2, other members of the CYP81F subfamily, such as CYP81F3, have also been shown to catalyze the conversion of glucobrassicin to 4OH-I3M. nih.gov
Table 1: Key Enzymes in 4-Methoxyglucobrassicin Biosynthesis
| Enzyme | Function |
| CYP79B2/B3 | Convert tryptophan to indole-3-acetaldoxime. |
| CYP83B1 | Oxidizes the aldoxime intermediate. |
| CYP81F2 | Hydroxylates glucobrassicin at the C4 position to form 4-hydroxy-indole-3-yl-methyl glucosinolate. nih.govuniprot.orgresearchgate.net |
| Unidentified Methyltransferase | Catalyzes the O-methylation of 4-hydroxy-indole-3-yl-methyl glucosinolate to form 4-methoxyglucobrassicin. |
Genetic and Molecular Regulation of 4-Methoxyglucobrassicin Biosynthesis
The production of 4-methoxyglucobrassicin is tightly controlled at the genetic and molecular level, involving a complex interplay of transcription factors and hormonal signaling pathways.
Transcriptional Control Mechanisms (e.g., MYB Transcription Factors)
The biosynthesis of indole glucosinolates, including 4-methoxyglucobrassicin, is regulated by a family of R2R3-MYB transcription factors. mdpi.comijcrt.org Specifically, MYB34, MYB51, and MYB122 are known to be positive regulators of indole glucosinolate synthesis. mdpi.comijcrt.orgoup.com These transcription factors can activate the expression of genes encoding biosynthetic enzymes, such as those in the CYP79 and CYP81 families. oup.commdpi.com For instance, MYB34 has been shown to upregulate the biosynthesis of indole glucosinolates. In Chinese cabbage, the transcript levels of MYB34, MYB51, and MYB122 were found to be higher in seeds and roots, correlating with higher accumulations of glucobrassicin and 4-methoxyglucobrassicin in those organs. nih.gov
Hormonal Influences on Biosynthetic Flux (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)
Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), play a significant role in modulating the biosynthesis of 4-methoxyglucobrassicin. nih.gov Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of 4-methoxyglucobrassicin production. nih.govplos.org Treatment with JA has been shown to significantly increase the concentration of 4-methoxyglucobrassicin in various Brassica species. researchgate.netnih.govcsic.es This induction is linked to the upregulation of MYB transcription factors, such as MYB34, and key biosynthetic genes. oup.com
Salicylic acid can also influence the accumulation of 4-methoxyglucobrassicin, although its effects can be more complex and sometimes antagonistic to JA signaling. oup.comnih.gov In some studies, SA treatment has been observed to induce the accumulation of 4-methoxyglucobrassicin while reducing the levels of its precursor, glucobrassicin. oup.comnih.gov The response to SA can be concentration-dependent, with low concentrations promoting accumulation and high concentrations having an inhibitory effect. oup.com
Table 2: Hormonal Regulation of 4-Methoxyglucobrassicin
| Hormone | Effect on 4-Methoxyglucobrassicin Biosynthesis |
| Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) | Strong inducer, significantly increases accumulation. nih.govplos.orgresearchgate.netnih.govcsic.es |
| Salicylic Acid (SA) | Can induce accumulation, but effects are complex and may be concentration-dependent or interact with JA signaling. oup.comnih.govnih.gov |
Cross-Talk with Other Plant Metabolic Pathways (e.g., Auxin Homeostasis)
The biosynthesis of 4-methoxyglucobrassicin is interconnected with other primary and secondary metabolic pathways in the plant, most notably with auxin homeostasis. nih.gov The biosynthetic pathways of indole glucosinolates and the primary plant hormone auxin (indole-3-acetic acid, IAA) share a common precursor, indole-3-acetaldoxime (IAOx). nih.govosti.gov This metabolic branch point means that the flux of intermediates can be directed towards either indole glucosinolate or auxin production. nih.gov
Disruptions in the indole glucosinolate pathway can lead to an accumulation of IAOx, which can then be shunted towards the synthesis of IAA, resulting in high-auxin phenotypes. osti.gov For example, mutations in the CYP83B1 gene, which is involved in the conversion of IAOx in the glucosinolate pathway, lead to reduced indole glucosinolate levels and increased auxin production. osti.gov This intricate metabolic link highlights the complex regulatory network that governs the allocation of resources between growth and defense in plants.
Metabolism and Turnover of 4 Methoxyglucobrassicin in Planta
Enzymatic Hydrolysis of 4-Methoxyglucobrassicin (B122029) by Myrosinase
The primary metabolic event for 4-methoxyglucobrassicin, and glucosinolates in general, is enzymatic hydrolysis initiated by the enzyme myrosinase (a β-thioglucosidase). researchgate.netfrontiersin.org In intact plant tissue, myrosinase and 4-methoxyglucobrassicin are kept in separate compartments to prevent autotoxicity. wikipedia.orgfrontiersin.orgnih.gov Myrosinase is often located in specific "myrosin cells," while glucosinolates are stored in adjacent, but distinct, "S-cells". wikipedia.orgcreative-enzymes.com
When the plant tissue is damaged, for instance by herbivore feeding or mechanical injury, this cellular compartmentalization is disrupted. researchgate.netwikipedia.orgnih.gov This allows 4-methoxyglucobrassicin to come into contact with myrosinase. The enzyme then catalyzes the cleavage of the β-thioglucosidic bond, releasing a glucose molecule and a highly unstable aglycone, thiohydroximate-O-sulfonate. frontiersin.orgnih.gov This hydrolysis is the first step in the activation of the plant's chemical defense, often referred to as the "mustard oil bomb". researchgate.netnih.govmdpi.com
Formation and Rearrangement of Hydrolysis Products
The aglycone produced from the myrosinase-catalyzed hydrolysis of 4-methoxyglucobrassicin is transient and immediately undergoes spontaneous rearrangement. researchgate.netfrontiersin.org The nature of the final products is highly dependent on the chemical conditions at the site of reaction, such as pH, and the presence of various protein cofactors. nih.gov
The primary rearrangement leads to the formation of 4-methoxyindol-3-ylmethyl isothiocyanate, a highly reactive and biologically active compound. However, due to the instability of indole-derived isothiocyanates, a variety of other products can be formed. mdpi.com These include:
Indole-3-carbinol (I3C) derivatives: The unstable isothiocyanate can react with water to form products like 4-methoxy-indole-3-carbinol.
Nitriles: In the presence of nitrile-specifier proteins (NSPs), the aglycone rearrangement is directed towards the formation of the corresponding nitrile, 4-methoxyindole-3-acetonitrile, instead of the isothiocyanate. researchgate.netmdpi.com
Thiocyanate (B1210189) ions: Under certain conditions, thiocyanate ions can also be generated as breakdown products. nih.gov
The table below summarizes the major hydrolysis products and the conditions influencing their formation.
| Precursor Compound | Hydrolysis-Promoting Factor | Key Conditions / Co-factors | Major Hydrolysis Products |
| 4-Methoxyglucobrassicin | Myrosinase | Neutral pH | 4-Methoxyindol-3-ylmethyl isothiocyanate |
| 4-Methoxyglucobrassicin | Myrosinase | Aqueous environment | 4-Methoxy-indole-3-carbinol, Thiocyanate ion |
| 4-Methoxyglucobrassicin | Myrosinase | Nitrile-Specifier Proteins (NSPs) | 4-Methoxyindole-3-acetonitrile |
| 4-Methoxyglucobrassicin | Myrosinase | Epithiospecifier Protein (ESP) | Epithionitriles (less common for indoles) |
This table is a representation of potential outcomes based on general glucosinolate hydrolysis principles.
Studies have shown that hydrolysis products of 4-methoxyglucobrassicin exhibit stronger deterrent effects against pests like aphids compared to those derived from its parent compound, glucobrassicin (B1234704). mdpi.com
Mechanisms of Myrosinase Activation and Specificity
Myrosinase activation is fundamentally a result of tissue disruption, which breaches the spatial separation between the enzyme and its glucosinolate substrate. wikipedia.orgfrontiersin.org This system ensures that the toxic defense compounds are only produced when the plant is under attack, conserving resources and avoiding self-harm. wikipedia.orgcreative-enzymes.com
The activity and specificity of myrosinase are further regulated by several factors:
Myrosinase-Associated Proteins (MyAPs): These proteins can bind to myrosinase and modulate its activity, influencing the profile of hydrolysis products. dergipark.org.tr For example, the Epithiospecifier Protein (ESP) promotes the formation of nitriles over isothiocyanates. mdpi.com
Substrate Specificity: While many myrosinases can hydrolyze a broad range of glucosinolates, some exhibit specificity. iarc.fr There are different classes of myrosinases; "classical" myrosinases (like TGG1 and TGG2 in Arabidopsis) and "atypical" myrosinases (like PEN2 and PYK10). nih.govfrontiersin.org Atypical myrosinases, in particular, have been shown to be involved in the hydrolysis of indole (B1671886) glucosinolates like 4-methoxyglucobrassicin as part of the plant's immune response against pathogens. frontiersin.orgfrontiersin.org For instance, a double mutant of A. thaliana lacking the atypical myrosinases PYK10 and BGLU18 showed reduced breakdown of 4-methoxyglucobrassicin. nih.govfrontiersin.org
Ascorbic Acid: Ascorbic acid (Vitamin C) can act as an activator for some classical myrosinases, enhancing their catalytic efficiency. frontiersin.org
In Planta Turnover and Degradation Pathways
Beyond the rapid hydrolysis upon wounding, 4-methoxyglucobrassicin is a dynamic metabolite within the intact plant, subject to continuous synthesis and degradation, a process known as metabolic turnover.
Studies using deuterium (B1214612) labeling in Arabidopsis thaliana have demonstrated a high rate of turnover for 4-methoxyglucobrassicin in leaves, indicating it is actively metabolized even in the absence of significant stress. nih.gov Its levels and turnover can be influenced by environmental conditions. For example, under moderate drought stress, the content of 4-methoxyglucobrassicin was observed to decrease significantly in both leaves and roots of A. thaliana. nih.gov
Compared to other glucosinolates, indole glucosinolates like 4-methoxyglucobrassicin are generally more susceptible to degradation under various conditions. nih.govresearchgate.net For instance, when assessing thermal stability, 4-methoxyglucobrassicin consistently shows a higher degradation rate than aliphatic glucosinolates and even its parent compound, glucobrassicin. wur.nl While thermal degradation is distinct from enzymatic turnover, it highlights the compound's relative instability. This inherent lability, combined with evidence of high metabolic flux, suggests that 4-methoxyglucobrassicin and its precursors are part of a responsive metabolic network, potentially allowing the plant to quickly modulate its defensive and signaling chemistry. nih.gov The involvement of atypical myrosinases like BGLU18 in its breakdown suggests pathways linked to auxin homeostasis and stress responses. nih.govfrontiersin.org
The table below shows the relative thermal stability of 4-methoxyglucobrassicin compared to other glucosinolates in different vegetables, with myrosinase inactivated. A higher degradation rate constant (k) indicates lower stability.
| Vegetable | Glucosinolate | Degradation Rate Constant (k) at 100°C (min⁻¹) | Relative Stability Order |
| Brussels Sprouts | Gluconapin | 0.0015 | 1 (Most Stable) |
| Glucobrassicin | 0.0065 | 2 | |
| 4-Methoxyglucobrassicin | 0.0125 | 3 (Least Stable) | |
| Red Cabbage | Gluconapin | 0.0004 | 1 (Most Stable) |
| Glucobrassicin | 0.0011 | 2 | |
| 4-Methoxyglucobrassicin | 0.0031 | 3 (Least Stable) | |
| Broccoli | Gluconapin | 0.0001 | 1 (Most Stable) |
| Glucobrassicin | 0.0016 | 2 | |
| 4-Methoxyglucobrassicin | 0.0040 | 3 (Least Stable) |
Data adapted from Verkerk et al. (2009), as cited in other sources, illustrating the general trend of indole glucosinolate instability. wur.nl
Biological and Ecological Functions of 4 Methoxyglucobrassicin
Role in Plant Defense Against Herbivory
Glucosinolates, including 4-methoxyglucobrassicin (B122029), are a key part of the plant's chemical arsenal (B13267) against insects and other herbivores. nih.gov When plant tissue is damaged, for instance by a chewing insect, an enzyme called myrosinase comes into contact with glucosinolates, initiating a chemical reaction that produces biologically active compounds. nih.gov These resulting substances are often toxic or deterrent to herbivores. nih.gov
Research has demonstrated that 4-methoxyglucobrassicin and its hydrolysis products can deter feeding by generalist herbivores. mdpi.comuniversiteitleiden.nl Generalist herbivores are those that feed on a wide variety of plants and are often more susceptible to the defensive compounds of a particular plant species.
A study on the generalist aphid Myzus persicae showed that the breakdown products of 4-methoxyglucobrassicin had a more potent deterrent effect than those of other glucosinolates like sinigrin. universiteitleiden.nl Similarly, the growth of the generalist herbivore Spodoptera exigua was negatively correlated with the concentration of 4-methoxyglucobrassicin in Arabidopsis thaliana. universiteitleiden.nl This suggests that even at low concentrations, 4-methoxyglucobrassicin can contribute significantly to a plant's resistance against generalist herbivores. universiteitleiden.nl
In an experiment with the Cabbage Moth (Mamestra brassicae), a generalist pest of cruciferous crops, different genotypes of kale were treated with plant signaling molecules to induce defense responses. nih.gov The study highlighted the complex interplay between different glucosinolates in plant defense. nih.gov
The table below summarizes the findings on the deterrent effects of 4-methoxyglucobrassicin on generalist herbivores.
| Herbivore Species | Plant Species | Observed Effect | Reference |
| Myzus persicae (Aphid) | Arabidopsis thaliana | Hydrolysis products of 4-methoxyglucobrassicin showed stronger deterrent effects than those of glucobrassicin (B1234704). | mdpi.com |
| Spodoptera exigua | Arabidopsis thaliana | Negative correlation between 4-methoxyglucobrassicin concentration and larval growth. | universiteitleiden.nl |
| Mamestra brassicae (Cabbage Moth) | Brassica oleracea var. acephala (Kale) | Glucosinolate profiles, including 4-methoxyglucobrassicin, were induced by defense signaling molecules. | nih.gov |
The production of 4-methoxyglucobrassicin in plants is not static; it can be induced or increased in response to herbivore attack. ru.nl This inducibility is often mediated by plant hormones like jasmonic acid (JA) and its derivatives, which are key signaling molecules in plant defense pathways. mdpi.com
When a plant is attacked by insects, the jasmonic acid signaling pathway is activated, leading to an upregulation of genes involved in the biosynthesis of indole (B1671886) glucosinolates, including 4-methoxyglucobrassicin. For example, in pak choi (Brassica rapa), the production of 4-methoxyglucobrassicin is induced by jasmonic acid and methyl jasmonate. In Arabidopsis, caterpillar herbivory was found to induce the accumulation of 4-methoxyglucobrassicin. ru.nl
However, the response can be complex and vary between plant species and even genotypes. In one study on Brassica oleracea, treatment with jasmonic acid did not significantly change the levels of 4-methoxyglucobrassicin on the leaf surface. d-nb.infonih.gov In contrast, another study on two broccoli cultivars found that jasmonate treatment significantly increased the gene expression responsible for creating 4-methoxyglucobrassicin in one of the cultivars. mdpi.com
The following table details research findings on the induction of 4-methoxyglucobrassicin by insect infestation and related signaling molecules.
| Plant Species | Inducing Factor | Key Findings | Reference |
| Brassica rapa (Pak Choi) | Jasmonic acid, Methyl jasmonate | Production of 4-methoxyglucobrassicin is induced. | |
| Arabidopsis thaliana | Caterpillar herbivory | Induced accumulation of 4-methoxyglucobrassicin. | ru.nl |
| Brassica oleracea (Broccoli) | Jasmonate treatment | Increased gene expression for 4-methoxyglucobrassicin synthesis in one cultivar. | mdpi.com |
| Brassica oleracea | Jasmonic acid treatment | No significant change in 4-methoxyglucobrassicin levels on the leaf surface. | d-nb.infonih.gov |
Contribution to Plant Resistance Against Pathogens
In addition to its role in defending against herbivores, 4-methoxyglucobrassicin is also involved in protecting plants from pathogenic microorganisms. mdpi.com
The breakdown products of glucosinolates, including those from 4-methoxyglucobrassicin, exhibit antimicrobial properties. biocrick.com While direct studies on the antibacterial activity of 4-methoxyglucobrassicin are part of a broader investigation into glucosinolates, the general consensus is that their hydrolysis products are effective against a range of bacteria. biocrick.comnih.gov For instance, extracts from broccoli, which contains 4-methoxyglucobrassicin, have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
The antifungal properties of glucosinolate hydrolysis products are well-documented. mdpi.combiocrick.com Research has shown that 4-methoxyglucobrassicin and other indole glucosinolates play a role in defending against fungal pathogens. mdpi.com
A study investigating the interaction of indole glucosinolates with fungal pathogens of crucifers found that while 4-methoxyglucobrassicin itself was not metabolized by the fungi, its desulfo-derivative was converted into the antifungal compound arvelexin by Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov However, in another study, extracts containing 4-methoxyglucobrassicin did not show antifungal activity against Candida albicans. mdpi.com The antifungal activity of 4-methoxyglucobrassicin and related compounds has been reported in in-vitro analyses. mdpi.com
Plants can increase their production of 4-methoxyglucobrassicin when challenged by pathogens. mdpi.comfrontiersin.org This response is part of an induced defense mechanism to ward off infection.
In Arabidopsis, the accumulation of 4-methoxyglucobrassicin in cells in response to fungal pathogen infection is regulated by the expression of the CYP81F2 gene. mdpi.comfrontiersin.org Similarly, in cabbage, the levels of indolic glucosinolates, including 4-methoxyglucobrassicin, were found to increase in a resistant line upon infection with the bacterial pathogen Xanthomonas campestris pv. campestris (Xcc), suggesting a role in conferring resistance. mdpi.com
Studies on Brassica napus (rapeseed) have also shown an increase in 4-methoxyglucobrassicin levels in response to infection with the fungal pathogen Leptosphaeria maculans (blackleg) and the protist Plasmodiophora brassicae (clubroot). frontiersin.orgresearchgate.netresearchgate.net In response to blackleg disease, the level of methoxyglucobrassicin increased up to 30–47% after 5–8 days of inoculation. mdpi.com
The table below summarizes the accumulation of 4-methoxyglucobrassicin in response to various pathogens.
| Plant Species | Pathogen | Key Findings | Reference |
| Arabidopsis thaliana | Fungal pathogens | Accumulation of 4-methoxyglucobrassicin is regulated by the CYP81F2 gene. | mdpi.comfrontiersin.org |
| Cabbage | Xanthomonas campestris pv. campestris | Increased levels of indolic glucosinolates, including 4-methoxyglucobrassicin, in resistant lines. | mdpi.com |
| Brassica napus | Leptosphaeria maculans | Increased levels of 4-methoxyglucobrassicin upon infection. | frontiersin.org |
| Brassica napus | Plasmodiophora brassicae | Higher mean contents of 4-methoxyglucobrassicin in infected plants. | researchgate.netresearchgate.net |
Involvement in Abiotic Stress Responses
4-Methoxyglucobrassicin, an indole glucosinolate found in Brassicaceae plants, plays a significant role in the plant's response to various non-living environmental stressors. Its accumulation and metabolism are dynamically altered when plants face challenging conditions, suggesting its involvement in adaptive strategies.
The concentration of 4-methoxyglucobrassicin within plant tissues is highly responsive to environmental stimuli such as water availability, nutrient levels, and ambient temperature. These responses can vary significantly depending on the plant species, the specific organ, and the intensity and duration of the stress.
Drought: Under drought conditions, the role of 4-methoxyglucobrassicin appears complex. In Chinese cabbage (Brassica rapa ssp. pekinensis), 4-methoxyglucobrassicin was identified as a major glucosinolate constituent, and its levels were abundant in drought-stressed plants. researchgate.netfrontiersin.org Studies revealed that drought-induced accumulation of glucosinolates in the leaves may be linked to the control of stomatal closure to prevent water loss. researchgate.netfrontiersin.org In contrast, studies on Arabidopsis thaliana showed that under mild drought stress, the levels of 4-methoxyglucobrassicin in the roots decreased. d-nb.info However, the same study, using deuterium (B1214612) labeling, observed high incorporation of the label into 4-methoxyglucobrassicin in the leaves, indicating a high turnover rate even if the absolute concentration changes. d-nb.info This suggests the compound is actively metabolized during drought response.
Nutrient Availability: Nutrient status in the soil or growth medium is a critical factor influencing the biosynthesis of 4-methoxyglucobrassicin. Research on rapid-cycling Brassica rapa grown in hydroponic culture demonstrated that its accumulation responds quadratically to increasing levels of zinc (Zn), initially increasing and then potentially decreasing at higher concentrations. biorxiv.org In watercress (Nasturtium officinale), higher planting density, which can lead to increased competition and reduced nutrient availability, was correlated with greater leaf concentrations of 4-methoxyglucobrassicin. biorxiv.org This suggests that mild nutrient stress may trigger its synthesis. Furthermore, the application of selenium (Se) has been shown to increase the amount of 4-methoxyglucobrassicin in rapeseed (Brassica napus L.). medcraveonline.com
Temperature: Temperature fluctuations, both high and low, can modulate the levels of 4-methoxyglucobrassicin. Short-term high-temperature stress (40°C for 8 hours) on pakchoi (Brassica rapa ssp. chinensis) seedlings led to a significant increase in the content of 4-methoxyglucobrassicin. researchgate.netnih.govoregonstate.edu In thermotolerant lines of Brassica, concentrations of 4-methoxyglucobrassicin were elevated. researchgate.net Conversely, a study on kale (Brassica oleracea var. acephala) found that its concentration did not change significantly under chilling (8°C) or freezing (-8°C) treatments. hst-j.org Another study on kale grown in a plant factory reported that the highest total glucosinolate content, including 4-methoxyglucobrassicin, was observed at temperatures between 14–17°C. frontiersin.org This indicates that the response is species-specific and depends on the nature of the temperature stress.
Table 1: Research Findings on 4-Methoxyglucobrassicin Response to Abiotic Stress
| Stress Factor | Plant Species | Observed Effect on 4-Methoxyglucobrassicin | Source(s) |
|---|---|---|---|
| Drought | Chinese Cabbage (Brassica rapa) | Abundant in drought-stressed plants | researchgate.netfrontiersin.org |
| Drought | Arabidopsis thaliana (Roots) | Concentration decreased under mild stress | d-nb.info |
| Nutrient (Zinc) | Brassica rapa | Quadratic response to increasing Zn levels | biorxiv.org |
| Nutrient (Selenium) | Rapeseed (Brassica napus) | Concentration increased | medcraveonline.com |
| Nutrient (Reduced Availability via High Density) | Watercress (Nasturtium officinale) | Concentration increased in leaves | biorxiv.org |
| High Temperature (40°C) | Pakchoi (Brassica rapa) | Concentration significantly increased | researchgate.netnih.govoregonstate.edu |
| Low Temperature (Chilling/Freezing) | Kale (Brassica oleracea) | No significant change | hst-j.org |
Signaling Functions in Plant Growth and Development
4-Methoxyglucobrassicin, and indole glucosinolates in general, are integrated into the complex signaling networks that govern plant growth and development. This is largely achieved through their interaction with phytohormone signaling pathways.
The biosynthesis and accumulation of 4-methoxyglucobrassicin are influenced by, and can potentially influence, the signaling pathways of several key plant hormones, including auxins, salicylic (B10762653) acid (SA), jasmonates, and ethylene (B1197577).
Auxins: The relationship between auxins and 4-methoxyglucobrassicin is particularly noteworthy, given their shared tryptophan precursor. The effect of auxins appears to be highly dependent on the specific type of auxin and the plant species. In hairy root cultures of mustard (Brassica juncea), treatment with Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) enhanced the accumulation of 4-methoxyglucobrassicin, whereas Naphthaleneacetic acid (NAA) decreased it. mdpi.comescholarship.org In Chinese cabbage hairy roots, a low concentration of NAA (0.1 mg/mL) produced the highest amount of 4-methoxyglucobrassicin. tandfonline.com For kale hairy roots, IBA was found to promote its accumulation. mdpi.com This demonstrates a complex regulatory interaction where different auxins can either promote or inhibit the synthesis of this specific glucosinolate.
Salicylic Acid (SA): Salicylic acid, a key hormone in plant defense against biotrophic pathogens, has been shown to induce the production of 4-methoxyglucobrassicin in Arabidopsis. This induction suggests a role for 4-methoxyglucobrassicin in SA-mediated defense responses.
Ethylene (ET) and Jasmonates (JA): Research on broccoli has shown that blocking the ethylene signaling pathway with 1-methylcyclopropene (B38975) (1-MCP) leads to a decrease in 4-methoxyglucobrassicin. This implies that ethylene signaling is required for its normal accumulation. Methyl jasmonate (MeJA), another critical defense hormone, is suggested to stimulate the final step in the biosynthesis of 4-methoxyglucobrassicin—the methylation of its precursor, glucobrassicin.
Table 2: Research Findings on Phytohormone Interplay with 4-Methoxyglucobrassicin
| Phytohormone | Plant Species / System | Observed Effect on 4-Methoxyglucobrassicin | Source(s) |
|---|---|---|---|
| Auxin (IAA, IBA) | Mustard (Brassica juncea) Hairy Roots | Accumulation enhanced | mdpi.comescholarship.org |
| Auxin (NAA) | Mustard (Brassica juncea) Hairy Roots | Accumulation decreased | mdpi.com |
| Auxin (NAA) | Chinese Cabbage (B. rapa) Hairy Roots | Highest accumulation at 0.1 mg/mL | tandfonline.com |
| Auxin (IBA) | Kale (Brassica oleracea) Hairy Roots | Accumulation promoted | mdpi.com |
| Salicylic Acid (SA) | Arabidopsis thaliana | Induced its production | |
| Ethylene (ET) | Broccoli (Brassica oleracea) | Inhibition of ET signaling decreased accumulation | |
| Methyl Jasmonate (MeJA) | General (Crucifers) | Stimulates methylation step to form it |
Interactions with Rhizospheric and Phyllospheric Microbial Communities
Plants release a variety of secondary metabolites, including glucosinolates, into their immediate environment, influencing the assembly and function of microbial communities on and around them. 4-Methoxyglucobrassicin is involved in these chemical dialogues in both the root zone (rhizosphere) and on the leaf surfaces (phyllosphere).
Rhizospheric Interactions: In the rhizosphere, 4-methoxyglucobrassicin has been identified as a significant factor in structuring microbial communities. A study on Arabidopsis thaliana roots demonstrated that 4-methoxyglucobrassicin had one of the strongest effects on the composition of the bacterial community, explaining 2% to 4% of the variation observed. It was found to be strongly correlated with the relative abundances of key operational taxonomic units (OTUs) and was also shown to positively correlate with specific fungal OTUs. Some research suggests it can act as a growth stimulator for certain ectomycorrhizal fungi. In the context of plant disease, the content of 4-methoxyglucobrassicin in the roots of Brassica napus was higher in cultivars resistant to clubroot disease when inoculated with the pathogen Plasmodiophora brassicae, suggesting a role in defense through microbial interaction.
Phyllospheric Interactions: The phyllosphere, or the aerial surfaces of plants, hosts a complex microbial ecosystem. While it is established that glucosinolates and their breakdown products play a defensive role in the phyllosphere, direct evidence specifically linking 4-methoxyglucobrassicin to the modulation of leaf-associated microbial communities is less detailed than for the rhizosphere. nih.govoregonstate.edu Indole glucosinolates are known to be important for defense against pathogens and herbivores in the leaves. hst-j.org Given that 4-methoxyglucobrassicin is a prominent indole glucosinolate found in the leaves of many Brassica species, it is presumed to contribute to this defensive chemistry that shapes the phyllosphere microbiome. biorxiv.org However, specific studies detailing its direct chemoattracting or inhibitory effects on particular members of the phyllospheric microbial community are still an emerging area of research.
Advanced Analytical Methodologies for 4 Methoxyglucobrassicin Research
Application of 4-Methoxyglucobrassicin-d3 as a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry-based analyses. sigmaaldrich.com this compound, a deuterated analog of 4-methoxyglucobrassicin (B122029), serves as an ideal internal standard for this purpose.
The analysis of glucosinolates like 4-methoxyglucobrassicin in plant extracts or biological fluids is often hampered by matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard such as this compound can effectively compensate for these matrix effects. sigmaaldrich.com Since this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects. epa.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, resulting in significantly improved accuracy and precision of quantification.
A study on the quantification of various glucosinolates in Brassicaceae vegetables demonstrated that the use of hydrophilic interaction chromatography–tandem mass spectrometry (HILIC–MS/MS) with appropriate internal standards yielded good linear regression (r² > 0.997), precision (RSD values from 2.00% to 9.95%), and recovery (76.46% to 120.14%), highlighting the robustness of such methods. acs.org
Table 1: Performance Metrics of a Validated HILIC-MS/MS Method for Glucosinolate Analysis
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.997 |
| Intrabatch Precision (RSD) | 2.00% - 9.24% |
| Interbatch Precision (RSD) | 3.33% - 9.95% |
| Mean Recovery | 76.46% - 120.14% |
| Recovery RSD | < 9.07% |
This table showcases typical validation parameters for a quantitative method for glucosinolates, illustrating the high level of accuracy and precision achievable with techniques that often employ stable isotope-labeled internal standards. acs.org
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the accurate quantification of compounds. osti.govnih.gov This method involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to a sample. osti.gov After extraction and processing, the sample is analyzed by mass spectrometry, and the ratio of the natural isotope to the labeled isotope is measured. osti.gov This ratio, along with the known amount of the added standard, allows for the precise calculation of the analyte's concentration, independent of sample loss during preparation or variations in instrument response. epa.govosti.gov
The use of IDMS is considered a "gold standard" for quantitative analysis and is crucial for establishing reference measurement procedures. For instance, an IDMS method was developed for the accurate quantification of insulin, demonstrating the power of this technique for complex biomolecules. nih.gov Similarly, the application of this compound in an IDMS workflow would provide the most accurate and reliable quantification of 4-methoxyglucobrassicin in various samples.
Stable isotope-labeled compounds like this compound are invaluable tools for tracing metabolic pathways and quantifying metabolic fluxes. nih.gov By introducing a labeled precursor into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, thereby elucidating biosynthetic and metabolic routes.
For example, studies have used isotopically labeled L-tryptophan to confirm that it is a precursor for the indolyl moiety of glucosinolates, including glucobrassicin (B1234704) and 4-methoxyglucobrassicin. canada.ca In a study on Arabidopsis thaliana under drought stress, deuterium-labeled compounds were used to trace the metabolic fate of glucosinolates. nih.gov High incorporation of deuterium (B1214612) was observed in 4-methoxyglucobrassicin in the leaves, providing insights into its metabolism under stress conditions. nih.gov While direct studies using this compound for flux analysis are not widely reported, its use would allow for precise tracking of its conversion to other metabolites and help to quantify the rates of these transformations.
Chromatographic Separation Techniques
The separation of 4-methoxyglucobrassicin from other related glucosinolates and interfering compounds in a sample is a critical step before its detection and quantification. Various chromatographic techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for the analysis of intact glucosinolates, including 4-methoxyglucobrassicin. researchgate.netnih.gov
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC, typically using a C18 column, is widely used for glucosinolate separation. nih.govresearchgate.net The separation is based on the hydrophobicity of the analytes. However, due to the high polarity and anionic nature of glucosinolates, achieving good retention and separation on conventional C18 columns can be challenging. nih.govusda.gov Some highly polar glucosinolates may co-elute or have poor retention. mdpi.com To overcome these challenges, methods often involve the use of ion-pairing reagents or, more commonly, tandem mass spectrometry (MS/MS) for selective detection. nih.govmdpi.com For instance, a method using a Synergi Fusion C18-based column was effective for separating nine intact glucosinolates without the need for desulfation or ion-pairing steps. nih.gov
Mixed-Mode Columns: Mixed-mode chromatography, which combines reversed-phase and ion-exchange separation mechanisms, has emerged as a powerful tool for analyzing polar and charged compounds like glucosinolates. usda.gov A mixed-mode reversed-phase/weak anion-exchange column can provide superior separation of glucosinolates compared to a conventional C18 column, with better resolution and retention. nih.govusda.gov One study demonstrated that a mixed-mode column achieved separation factors greater than 1.0 for all tested glucosinolates, whereas co-elution was observed on a C18 column. nih.gov The retention on these columns is influenced by both the mobile phase buffer concentration and pH. nih.gov
Table 2: Comparison of Chromatographic Columns for Glucosinolate Separation
| Column Type | Separation Principle(s) | Advantages for Glucosinolate Analysis | Disadvantages for Glucosinolate Analysis |
|---|---|---|---|
| Reversed-Phase (C18) | Hydrophobic interactions | Widely available; good for less polar glucosinolates. nih.govresearchgate.net | Poor retention and co-elution of highly polar glucosinolates. nih.govmdpi.com |
| Mixed-Mode (RP/Anion-Exchange) | Hydrophobic and ion-exchange interactions | Improved retention and separation of polar and anionic glucosinolates. nih.govusda.gov | Can be more complex to optimize mobile phase conditions. |
This table compares the primary characteristics of reversed-phase and mixed-mode columns for the analysis of glucosinolates like 4-methoxyglucobrassicin.
Gas chromatography (GC) is another technique that has been used for the analysis of glucosinolates. However, due to the non-volatile and thermally labile nature of intact glucosinolates, direct analysis by GC is not feasible. mdpi.com Therefore, a derivatization step is required to convert them into volatile and thermally stable compounds. researchgate.net
The common approach involves enzymatic desulfation of the glucosinolates to form desulfoglucosinolates, followed by silylation to produce per(trimethylsilyl)desulfoglucosinolates, which are amenable to GC analysis. natlib.govt.nzacs.org GC coupled with mass spectrometry (GC-MS) can then be used for the separation and identification of these derivatives. natlib.govt.nz While this method can provide excellent separation, the multi-step sample preparation, including enzymatic desulfation and derivatization, can be time-consuming and a source of analytical error. researchgate.net
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) has become an indispensable tool for the analysis of glucosinolates, including 4-methoxyglucobrassicin, due to its high sensitivity and selectivity. mdpi.comfrontiersin.org This technique allows for the precise determination of molecular weights and the elucidation of structural information through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry (MS/MS) is a powerful technique that provides enhanced selectivity and structural information by subjecting a specific ion (the precursor ion) to fragmentation and analyzing the resulting product ions. ikm.org.my This is particularly useful for distinguishing between isomeric compounds, such as 4-methoxyglucobrassicin and its isomer neoglucobrassicin, which have the same molecular weight but different fragmentation patterns. acs.org In the analysis of 4-methoxyglucobrassicin, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion. frontiersin.orgnih.gov
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantitative analysis. mdpi.comacs.org It involves monitoring specific precursor-to-product ion transitions. For 4-methoxyglucobrassicin, specific MRM transitions are used to ensure accurate quantification, even in complex biological matrices. mdpi.combiorxiv.org This method has been successfully applied to quantify 4-methoxyglucobrassicin in various plant materials, including red cabbage and kimchi. mdpi.comnih.govresearchgate.net The high selectivity of MRM minimizes interference from other compounds, leading to reliable and reproducible results. mdpi.com
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Reference |
| 4-Methoxyglucobrassicin | 477.06 | 235.05 | acs.org |
| Glucobrassicin | 447 | 259 | ikm.org.my |
| Neoglucobrassicin | 477 | 446 | ikm.org.my |
| Glucoerucin | 420 | - | researchgate.net |
| This table is for illustrative purposes; specific m/z values may vary slightly based on instrumentation and experimental conditions. |
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. nih.gov For 4-methoxyglucobrassicin, HR-MS can distinguish it from other co-eluting compounds with similar nominal masses. frontiersin.org The theoretical mass of the deprotonated 4-methoxyglucobrassicin ion [M-H]⁻ is 477.064314 m/z. nih.gov HR-MS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can achieve mass accuracies in the low ppm range, which is crucial for the unambiguous identification of 4-methoxyglucobrassicin in complex mixtures. frontiersin.orgnih.gov This technique has been instrumental in profiling glucosinolates in various Brassica species. usda.gov
Untargeted and Targeted Metabolomics Approaches
Metabolomics studies, which aim to comprehensively analyze the complete set of metabolites in a biological sample, have greatly benefited from advanced MS techniques. acs.org
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, such as specific glucosinolates. nih.gov This approach, often employing LC-MS/MS with MRM, is used to accurately measure the concentration of 4-methoxyglucobrassicin in response to different stimuli or in different plant varieties. mdpi.comnih.govresearchgate.net
Untargeted metabolomics aims to detect and identify as many metabolites as possible in a sample without prior selection. acs.org This exploratory approach, typically using HR-MS, is valuable for discovering novel glucosinolates and understanding broader metabolic changes in plants. acs.orgresearchgate.net For instance, untargeted metabolomics has been used to study the effect of different light conditions on the chemical profile of broccoli microgreens, revealing changes in the accumulation of 4-methoxyglucobrassicin among other metabolites. acs.org
Sample Preparation and Extraction Protocols for Glucosinolates
The accurate analysis of glucosinolates like 4-methoxyglucobrassicin is highly dependent on the methods used for sample preparation and extraction. mdpi.comresearchgate.netnih.govjove.com The primary goals of these protocols are to efficiently extract the compounds of interest while preventing their enzymatic degradation. jove.com
Myrosinase Inactivation Strategies
Myrosinase is an enzyme that hydrolyzes glucosinolates into various breakdown products upon tissue damage. nih.govfrontiersin.org Therefore, its rapid inactivation is a critical first step in preserving the integrity of glucosinolates during extraction. researchgate.netjove.com
Several strategies are employed to inactivate myrosinase:
Heating: This is the most common method. Boiling solvents, such as 70% methanol (B129727) or ethanol, at temperatures between 70°C and 90°C is effective in denaturing the enzyme. nih.govnih.gov Microwave heating and autoclaving have also been shown to be efficient inactivation methods. frontiersin.orggcirc.org However, prolonged heating can lead to thermal degradation of some glucosinolates. frontiersin.org
High Hydrostatic Pressure: Applying high pressure (e.g., 700 MPa) can inactivate myrosinase even at room temperature, offering an alternative to thermal methods that might better preserve heat-sensitive compounds. pan.olsztyn.pl
Chemical Inactivation: The use of certain salts, such as silver ions, has been shown to effectively inhibit myrosinase activity. mdpi.com
| Method | Principle | Advantages | Disadvantages | References |
| Boiling Solvent | Thermal denaturation of the enzyme. | Widely used, effective. | Can cause thermal degradation of some glucosinolates. | nih.govnih.gov |
| Microwave Heating | Rapid thermal denaturation. | Fast and efficient. | May not be suitable for all sample types. | frontiersin.orggcirc.org |
| High Pressure | Pressure-induced denaturation. | Avoids thermal degradation. | Requires specialized equipment. | pan.olsztyn.pl |
| Chemical Inhibition | Use of specific ions to block enzyme activity. | Can be highly effective. | May interfere with subsequent analysis. | mdpi.com |
Desulfation Procedures for Enhanced Analysis
Intact glucosinolates are highly polar, which can make their separation by reversed-phase liquid chromatography challenging. acs.orgwur.nl Desulfation, the enzymatic removal of the sulfate (B86663) group using arylsulfatase, converts glucosinolates into their less polar desulfo-counterparts. mdpi.comresearchgate.net This procedure improves chromatographic retention and resolution, facilitating more accurate quantification. acs.orgbiocrick.com
The typical desulfation process involves loading the crude glucosinolate extract onto an anion-exchange column (e.g., DEAE-Sephadex). nih.govtandfonline.com After washing, a solution of purified arylsulfatase is applied to the column and allowed to react, often overnight. nih.govtandfonline.com The resulting desulfoglucosinolates are then eluted and analyzed by HPLC or LC-MS. jove.combiocrick.com While this is a widely adopted method, it's important to note that some modern LC-MS methods are capable of analyzing intact glucosinolates directly, bypassing the need for desulfation. acs.orgwur.nl
Genetic Variation and Phenotypic Plasticity of 4 Methoxyglucobrassicin Accumulation
Genotypic Diversity in 4-Methoxyglucobrassicin (B122029) Content Across Brassicaceae Species and Cultivars
The genetic makeup of a plant is a primary determinant of its 4-methoxyglucobrassicin content. Significant diversity in the accumulation of this compound has been observed among various species and cultivars within the Brassicaceae family.
For instance, a study of 56 Brassica rapa accessions identified 4-methoxyglucobrassicin as one of eight glucosinolates present, though its content varied considerably among the different types. actahort.org Similarly, research on Chinese cabbage (Brassica rapa ssp. pekinensis) has revealed that 4-methoxyglucobrassicin is a predominant glucosinolate, with its concentration differing across various germplasms. mdpi.com In some Korean varieties of Chinese cabbage, 4-methoxyglucobrassicin was found to be one of the most highly expressed glucosinolates. mdpi.com
In a comparison of different Brassica napus crops, including leafy, forage, rutabaga, and oilseed types, 4-methoxyglucobrassicin was detected, although no significant differences in its concentration were found among these groups. ashs.org However, in a study of three stem mustard (Brassica juncea) varieties, 4-methoxyglucobrassicin was the predominant indole (B1671886) glucosinolate in tuber mustard and baby mustard. royalsocietypublishing.orgroyalsocietypublishing.org
Furthermore, research on kohlrabi (Brassica oleracea var. gongylodes) has shown that pale green varieties accumulate higher amounts of 4-methoxyglucobrassicin compared to purple varieties. mdpi.com The content of 4-methoxyglucobrassicin can also vary significantly between different varieties of the same species, as seen in Chinese cabbage, where amounts ranged from 0.12 to 9.36 µmol/g of dry weight across eleven varieties. biocrick.com
Table 1: Genotypic Variation of 4-Methoxyglucobrassicin in Brassicaceae
| Species | Cultivar/Type | 4-Methoxyglucobrassicin Content | Reference |
|---|---|---|---|
| Brassica rapa | Various accessions | Variable | actahort.org |
| Brassica rapa ssp. pekinensis | Various germplasms | Predominant, variable | mdpi.com |
| Brassica napus | Leafy, forage, oilseed, root vegetable | Present, no significant difference between groups | ashs.org |
| Brassica juncea | Tuber mustard, Baby mustard | Predominant indole glucosinolate | royalsocietypublishing.orgroyalsocietypublishing.org |
| Brassica oleracea var. gongylodes | Pale green | Higher than purple variety | mdpi.com |
| Brassica rapa ssp. pekinensis | Eleven varieties | 0.12 to 9.36 µmol/g DW | biocrick.com |
Developmental Stage-Specific Accumulation Patterns
The concentration of 4-methoxyglucobrassicin is not static throughout a plant's life cycle; it exhibits dynamic changes corresponding to different developmental stages.
In Korean Chinese cabbage (Brassica rapa ssp. pekinensis), the levels of 4-methoxyglucobrassicin, along with other indole glucosinolates, were observed to increase at the beginning of the growth stages. hst-j.org Specifically, the content of 4-methoxyglucobrassicin was significantly higher between two and fourteen days after sowing compared to other periods. hst-j.org This suggests a role for this compound in the early development of the plant.
Similarly, in broccoli (Brassica oleracea var. italica), indole glucosinolates, including 4-methoxyglucobrassicin, have been reported to increase gradually within the first five days of germination. mdpi.com A more detailed study on nine broccoli cultivars showed that the amounts of indole glucosinolates increased after germination, peaking in 3-day sprouts or 11-day seedlings, and then declining in 17-day seedlings. researchgate.net
Conversely, in some cases, the content of 4-methoxyglucobrassicin can decrease as the plant matures. For example, in hairy root cultures of Chinese cabbage, the levels of 4-methoxyglucobrassicin were found to decrease as wounding time increased. biotech-asia.org
Table 2: Developmental Stage-Specific Accumulation of 4-Methoxyglucobrassicin
| Species | Developmental Stage | Trend in 4-Methoxyglucobrassicin Content | Reference |
|---|---|---|---|
| Brassica rapa ssp. pekinensis | Beginning of growth stages | Increase | hst-j.org |
| Brassica rapa ssp. pekinensis | 2-14 days after sowing | Significantly higher | hst-j.org |
| Brassica oleracea var. italica | First 5 days of germination | Gradual increase | mdpi.com |
| Brassica oleracea var. italica | 3-day sprouts / 11-day seedlings | Peak accumulation | researchgate.net |
| Brassica oleracea var. italica | 17-day seedlings | Decrease | researchgate.net |
Tissue-Specific Distribution of 4-Methoxyglucobrassicin (e.g., Roots, Leaves, Seeds)
The distribution of 4-methoxyglucobrassicin is not uniform throughout the plant; different tissues exhibit varying concentrations of this compound.
In a study of Brassica napus, a small amount of 4-methoxyglucobrassicin was found in the seeds, while it was absent in the leaves. ashs.orgashs.org In contrast, research on rocket salad (Eruca sativa) identified 4-methoxyglucobrassicin in the leaves and roots, with total glucosinolate content being highest in the seeds, followed by the roots and then the leaves. tandfonline.com
In Arabidopsis thaliana, high incorporation of deuterium (B1214612) into 4-methoxyglucobrassicin was observed in the leaves but not in the roots, suggesting differential biosynthesis or transport between these organs. nih.gov Furthermore, the content of 4-methoxyglucobrassicin was significantly lower in the roots of A. thaliana plants subjected to moderate drought stress compared to control plants. nih.gov
A study on three stem mustard (Brassica juncea) varieties revealed that the distribution of indole glucosinolates, including 4-methoxyglucobrassicin, varied among the petioles, peel, and flesh of the swollen stem. royalsocietypublishing.org In tuber mustard, there were no significant differences in total indole glucosinolate content among these tissues. royalsocietypublishing.orgroyalsocietypublishing.org
In clubroot-resistant and -susceptible Brassica napus cultivars, the content of 4-methoxyglucobrassicin was higher in the roots of inoculated plants (both resistant and susceptible) compared to non-inoculated plants. This pattern was different from that observed in the leaves. nih.gov
Table 3: Tissue-Specific Distribution of 4-Methoxyglucobrassicin
| Species | Tissue | Presence/Relative Content of 4-Methoxyglucobrassicin | Reference |
|---|---|---|---|
| Brassica napus | Seeds | Present (small amount) | ashs.orgashs.org |
| Brassica napus | Leaves | Absent | ashs.orgashs.org |
| Eruca sativa | Leaves, Roots | Present | tandfonline.com |
| Arabidopsis thaliana | Leaves | High deuterium incorporation | nih.gov |
| Arabidopsis thaliana | Roots | Low deuterium incorporation | nih.gov |
| Brassica juncea (Tuber mustard) | Petioles, Peel, Flesh | No significant difference in total indole glucosinolates | royalsocietypublishing.orgroyalsocietypublishing.org |
| Brassica napus | Roots (inoculated) | Higher than non-inoculated plants | nih.gov |
Environmental and Agronomic Factors Influencing 4-Methoxyglucobrassicin Profiles
The accumulation of 4-methoxyglucobrassicin is also subject to the influence of various external factors, including environmental conditions and agricultural practices.
Temperature: Short-term high-temperature stress (40°C for 8 hours) has been shown to significantly enhance the production and accumulation of 4-methoxyglucobrassicin in Brassica rapa. researchgate.net In contrast, the thermal stability of 4-methoxyglucobrassicin can vary between different Brassica vegetables, with Brussels sprouts showing high degradation rates. wur.nl
Light: In kohlrabi sprouts, dark conditions favored a higher accumulation of glucosinolates, including 4-methoxyglucobrassicin, compared to light conditions. mdpi.com Pale green kohlrabi grown in the dark exhibited a significantly higher level of 4-methoxyglucobrassicin. mdpi.com
Nutrient Availability: Nitrogen concentration can affect the levels of indole glucosinolates. However, in one study on Chinese kale (Brassica alboglabra), nitrogen levels did not significantly affect the concentration of 4-methoxyglucobrassicin. nih.gov In cauliflower, a variety supplied with 150 and 180 kg ha⁻¹ of nitrogen accumulated the highest concentrations of 4-methoxyglucobrassicin. tandfonline.com
Atmospheric Conditions: Elevated atmospheric CO2 concentrations did not affect the levels of indolyl glucosinolates, including 4-methoxyglucobrassicin, in the bolting stem of Chinese kale at certain nitrogen levels. nih.gov In stored broccoli, the content of 4-methoxyglucobrassicin increased during storage under a low oxygen atmosphere and continued to increase after being transferred to air. ucanr.edu
Elicitors and Wounding: In hairy root cultures of Chinese cabbage, treatment with the auxin NAA at 0.1 mg/mL produced the highest amount of 4-methoxyglucobrassicin. biotech-asia.org Wounding, however, led to a decrease in 4-methoxyglucobrassicin levels over time. biotech-asia.org
Pathogen Infection: In response to infection by Plasmodiophora brassicae (clubroot), susceptible Brassica napus plants showed a rapid increase in 4-methoxyglucobrassicin between 3 and 7 days after inoculation. frontiersin.org The content of 4-methoxyglucobrassicin was also higher in the roots of both resistant and susceptible inoculated cultivars compared to non-inoculated plants. nih.gov
Advanced Research Perspectives and Unexplored Avenues for 4 Methoxyglucobrassicin
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of indole (B1671886) glucosinolates, including 4-methoxyglucobrassicin (B122029), originates from the amino acid tryptophan. The core structure is formed through a series of enzymatic steps, but the specific enzymes and regulatory factors for the final modifications that yield 4-methoxyglucobrassicin are not entirely elucidated.
Future research will likely focus on identifying the specific methyltransferase responsible for adding the methoxy group at the 4-position of the indole ring. While several candidate genes have been proposed based on genomic analyses, definitive biochemical characterization is needed. Quantitative Trait Locus (QTL) mapping combined with transcript profiling has been suggested as a powerful approach to identify genes regulating the synthesis of 4-methoxyindol-3-methyl glucosinolate in the model plant Arabidopsis thaliana nih.gov.
Furthermore, the regulatory networks controlling the expression of these biosynthetic genes are an area of active investigation. Transcription factors, such as those from the MYB family, are known to regulate glucosinolate biosynthesis in response to developmental cues and environmental stresses like herbivory or pathogen attack mdpi.com. However, the specific upstream signaling components that activate these transcription factors to fine-tune the production of 4-methoxyglucobrassicin are still largely unknown. Understanding this complex regulatory web is essential for a complete picture of how plants control the production of this key defensive metabolite.
Key Research Questions:
Which specific O-methyltransferase is responsible for the 4-methoxylation of the glucobrassicin (B1234704) precursor?
What are the upstream signaling molecules and receptors that trigger the specific production of 4-methoxyglucobrassicin in response to stress?
How does the plant coordinate the expression of 4-methoxyglucobrassicin biosynthetic genes with other defense-related pathways?
Detailed Mechanistic Insights into Its Signal Transduction Pathways in Plant Responses
Upon tissue damage, 4-methoxyglucobrassicin is hydrolyzed by the enzyme myrosinase into various bioactive breakdown products. These compounds are known to be involved in plant defense, but the precise mechanisms by which they are perceived by plant cells and the subsequent signal transduction pathways they initiate are poorly understood.
A significant avenue for future research is to unravel how these hydrolysis products interact with cellular targets to trigger immune responses. This could involve binding to specific receptor proteins or altering the cellular redox state. Glucosinolate hydrolysis products are known to be part of a complex defense signaling network that involves key phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) nih.govnih.gov. For instance, in Brassica rapa, SA application led to a different pattern of indole glucosinolate accumulation, including 4-methoxyglucobrassicin, compared to JA application nih.gov. Investigating the crosstalk between 4-methoxyglucobrassicin-derived signals and these major hormone pathways will provide a more detailed understanding of its role in the broader context of plant immunity nih.govresearchgate.net.
Moreover, the potential for 4-methoxyglucobrassicin or its derivatives to act as signaling molecules themselves, independent of their direct toxicity to pests or pathogens, is an intriguing possibility that warrants exploration.
Integrated Omics Approaches for Systems-Level Understanding of 4-Methoxyglucobrassicin Biology
To comprehend the multifaceted role of 4-methoxyglucobrassicin, a systems-level approach is necessary. Integrated 'omics'—combining transcriptomics, proteomics, and metabolomics—can provide a holistic view of the metabolic and regulatory networks in which this compound is embedded elsevierpure.com.
By analyzing global changes in gene expression, protein levels, and metabolite profiles in plants with altered 4-methoxyglucobrassicin levels (e.g., mutant or overexpressing lines), researchers can identify new genes, proteins, and pathways associated with its biosynthesis, transport, and function. For example, co-expression analysis of transcriptome and metabolome data has been successfully used to identify transcription factors, like MYB28 and MYB29, that regulate the production of aliphatic glucosinolates in Arabidopsis elsevierpure.comresearchgate.net. A similar integrated approach could pinpoint the specific regulators of indole glucosinolate metabolism researchgate.net.
Development of Novel Analytical Probes and Methodologies Using Labeled Analogs
Accurate quantification of 4-methoxyglucobrassicin in complex biological samples is crucial for all aspects of its research. The deuterated analog, 4-Methoxyglucobrassicin-d3, is an invaluable tool in this regard. As a stable isotope-labeled internal standard, it is chemically identical to the natural compound but has a higher mass due to the presence of deuterium (B1214612) atoms.
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to a sample before processing. Because the labeled and unlabeled compounds behave identically during extraction, purification, and ionization, any sample loss or variation in instrument response affects both equally. By comparing the mass spectrometer's signal for the natural compound to that of the known amount of the internal standard, highly accurate and precise quantification can be achieved cdc.govchromsystems.com. This methodology is essential for reliably comparing glucosinolate levels across different plant tissues, developmental stages, or experimental treatments nih.govnih.gov.
Future research could focus on synthesizing other labeled analogs, such as those containing ¹³C or ¹⁵N, to trace the metabolic fate of 4-methoxyglucobrassicin within the plant or in organisms that consume it. These tracer studies would provide definitive insights into its catabolism, transport, and the incorporation of its constituent atoms into other molecules.
Investigation of 4-Methoxyglucobrassicin in Non-Model Brassicaceae Species and Wild Relatives
While much of the research on glucosinolates has been conducted in the model organism Arabidopsis thaliana, the diversity and concentration of these compounds vary significantly across the Brassicaceae family mdpi.com. Investigating the presence and role of 4-methoxyglucobrassicin in non-model species, including important crops and their wild relatives, is a critical frontier.
Studies have identified 4-methoxyglucobrassicin in various Brassica crops, including Chinese cabbage, leaf mustard, and kimchi nih.govmdpi.comisisn.org. The concentration of this compound can differ substantially between species and even between different tissues of the same plant mdpi.comresearchgate.net. For instance, in one study on leaf mustard (Brassica juncea), 4-methoxyglucobrassicin was the main glucosinolate found in the roots, while sinigrin was dominant in other organs mdpi.com.
Comparative studies across a range of wild and cultivated Brassicaceae can provide insights into the evolutionary pressures that have shaped glucosinolate profiles. This research can help identify species with unique chemical defenses and may inform breeding programs aimed at enhancing pest and disease resistance in agricultural crops by optimizing the levels of specific defensive compounds like 4-methoxyglucobrassicin.
Table 1: Presence of 4-Methoxyglucobrassicin in Various Brassicaceae Species
| Species | Common Name | Presence Reported | Primary Tissues / Notes | Reference |
| Arabidopsis thaliana | Thale Cress | Yes | Model organism for glucosinolate research. | nih.govnih.gov |
| Brassica oleracea | Cabbage, Broccoli, Kale | Yes | Found in various cultivars. | mdpi.comnih.gov |
| Brassica rapa | Turnip, Chinese Cabbage | Yes | Detected in hairy root cultures and kimchi. | isisn.orgnih.gov |
| Brassica juncea | Leaf Mustard | Yes | Can be a major indole glucosinolate. | mdpi.com |
| Raphanus raphanistrum | Wild Radish | Yes | Identified in various tissues including leaves and roots. | uniss.it |
| Brassica carinata | Ethiopian Mustard | Yes | Reported as a constituent. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
